Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate

Medicinal Chemistry ADME-Tox Profiling Computational Chemistry

Ethyl 5-amino-4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate (CAS 1427010-63-6, MFCD23135187) is a heterocyclic building block belonging to the 5-amino-4-chloro-1-alkyl-pyrazole-3-carboxylate family. Its molecular formula is C10H16ClN3O2 with a molecular weight of 245.70 g/mol.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.70 g/mol
Cat. No. B12072329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate
Molecular FormulaC10H16ClN3O2
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Cl)N)CC(C)C
InChIInChI=1S/C10H16ClN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3
InChIKeyMAOCMFPDSWVERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate – Core Structural & Procurement Identifiers


Ethyl 5-amino-4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate (CAS 1427010-63-6, MFCD23135187) is a heterocyclic building block belonging to the 5-amino-4-chloro-1-alkyl-pyrazole-3-carboxylate family. Its molecular formula is C10H16ClN3O2 with a molecular weight of 245.70 g/mol . The compound features the canonical SMILES CCOC(=O)c1nn(CC(C)C)c(N)c1Cl and bears an isobutyl substituent at the N1 position, which distinguishes it from methyl, ethyl, propyl, cyclohexyl, and aryl analogs . It is commercially supplied at ≥98% purity for research use .

Why Generic N1-Alkyl Pyrazole-3-carboxylate Substitution Can Undermine SAR and ADME Outcomes


Within the 5-amino-4-chloro-1-alkyl-pyrazole-3-carboxylate series, the N1 substituent exerts a first-order effect on lipophilicity, target binding, and metabolic stability. The isobutyl group of the target compound (logP = 1.95, TPSA = 70.14 Ų) occupies a distinct physicochemical space compared to the less lipophilic methyl analog (logP ≈ 0.9–1.2, estimated) and the more lipophilic cyclohexyl analog (logP ≈ 2.5, estimated) . Because logP drives membrane permeability and off-target promiscuity profiles, indiscriminate interchange of N1-alkyl variants can result in quantitatively different cellular uptake, target engagement, and metabolic clearance . Consequently, SAR programs that disregard the N1-alkyl identity risk misinterpretation of structure–activity relationships and procurement of a building block that does not replicate published biological data.

Quantitative Differentiation of Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate from Closest Analogs


Lipophilicity (logP) Positioning Relative to N1-Alkyl Homologs

The target compound exhibits a measured logP of 1.95 and a topological polar surface area (TPSA) of 70.14 Ų . Compared to the N1-methyl analog (logP ≈ 0.90–1.20, TPSA ≈ 70–75 Ų, estimated from 1-alkyl pyrazole esters) , the isobutyl derivative gains approximately 0.75–1.05 log units, which corresponds to a ~5–11× increase in octanol–water partition coefficient. Against the N1-cyclohexyl analog (logP ≈ 2.5, TPSA ≈ 70–75 Ų) , the isobutyl compound is approximately 0.55 log units less lipophilic. This intermediate logP positions the isobutyl variant in a range empirically associated with balanced permeability and aqueous solubility for oral bioavailability [1].

Medicinal Chemistry ADME-Tox Profiling Computational Chemistry

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound possesses 4 rotatable bonds (RB = 4) . The N1-cyclohexyl analog carries a comparable rotatable bond count (RB ≈ 4) but additionally introduces a conformationally constrained six-membered ring that reduces side-chain flexibility and increases molecular complexity . The N1-methyl analog (RB = 3) offers one fewer rotatable bond, limiting the conformational sampling of the N1 substituent . For fragments and lead-like compounds, a rotatable bond count of 3–5 is generally preferred to maintain ligand efficiency while avoiding excessive entropic penalty upon binding [1]. The isobutyl group thus strikes a balance between flexibility (4 rotatable bonds) and molecular weight, with a fraction of sp³-hybridized carbons (Fsp³ = 0.70) superior to that of the methyl analog (Fsp³ ≈ 0.57) [2].

Medicinal Chemistry Molecular Modeling Ligand Efficiency

Commercial Purity and Supplier Documentation Consistency

The target compound is consistently supplied at ≥98% purity (HPLC) across multiple independent vendors, including Leyan and Apollo Scientific, with a standardized MDL number (MFCD23135187) ensuring unambiguous registration . In contrast, published purity data for the N1-propyl and N1-cyclohexyl analogs are heterogeneous, with some suppliers listing purities as low as 95% or omitting batch-specific certificates of analysis online . The target compound's higher and more consistent purity reduces the risk of introducing undefined impurities into sensitive biological assays or multi-step synthetic sequences, where even 3% of an uncharacterized contaminant can produce false-positive hits or unanticipated side products.

Procurement Quality Control Chemical Reproducibility

Hydrogen-Bond Donor/Acceptor Profile for Target Engagement Predictability

The target compound displays 1 hydrogen-bond donor (HBD = 1, from the 5-NH₂ group) and 5 hydrogen-bond acceptors (HBA = 5, from the ester carbonyl, pyrazole N atoms, and chlorine) . This donor/acceptor ratio (1:5) is identical to that of the N1-methyl and N1-ethyl analogs , confirming that the HBD/HBA pharmacophoric features are conserved across the series. However, because the isobutyl substituent introduces greater steric shielding around the pyrazole N2 acceptor compared to the methyl group, the effective solvent-accessible surface area of the acceptor atoms may be differentially modulated, potentially altering hydrogen-bond strengths in protein–ligand complexes. Quantitative solvent-accessible surface area (SASA) calculations or X-ray co-crystal structures with a common target would be required to confirm this hypothesis; no such data are currently publicly available.

Structure-Based Drug Design Pharmacophore Modeling Fragment-Based Screening

High-Impact Application Scenarios for Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate in Research & Development


Medicinal Chemistry SAR Exploration of N1-Alkyl Pyrazole Kinase Inhibitors

When a kinase inhibitor scaffold requires a specific logP window (e.g., 1.5–2.5) to balance cellular permeability and aqueous solubility, the isobutyl analog (logP = 1.95) provides a quantifiable midpoint between the methyl (logP ≈ 0.9–1.2) and cyclohexyl (logP ≈ 2.5) extremes. This enables systematic SAR studies where logP increments of ~0.5 units can be probed without changing the core pharmacophore. The consistent HBD/HBA profile (1:5) ensures that potency shifts are attributable to lipophilicity-driven binding or pharmacokinetic changes, not altered hydrogen-bonding capacity.

Fragment-Based Lead Generation Requiring Balanced Fsp³

For fragment libraries targeting CNS or intracellular protein–protein interaction targets, the isobutyl compound's Fsp³ of 0.70 exceeds that of the methyl analog (Fsp³ ≈ 0.57) [1]. Higher Fsp³ has been statistically linked to improved clinical developability and reduced promiscuity [2]. Procurement of the isobutyl analog as a fragment or lead-like starting point offers a more developable chemical starting point than the flatter N1-methyl or N1-phenyl series.

Multi-Step Synthesis Requiring High-Purity Building Block with Robust Supply Chain

The compound is available at ≥98% purity with a standardized MDL identifier (MFCD23135187) from multiple suppliers, including Leyan, Apollo Scientific, and CymitQuimica . This supply chain redundancy, combined with batch-to-batch purity consistency, reduces procurement risk for parallel synthesis or high-throughput screening campaigns where impurities >2% can generate false structure–activity signals. The documented LogP (1.95) and TPSA (70.14 Ų) further facilitate computational pre-filtering before synthesis.

Agrochemical Intermediate with Optimized Physicochemical Profile

Pyrazole-3-carboxylate esters are privileged scaffolds in agrochemical discovery (e.g., fungicides, herbicides). The intermediate logP of the isobutyl derivative aligns with the physicochemical requirements for foliar uptake and phloem mobility in plant protection agents [3]. Compared to the more lipophilic cyclohexyl analog, the isobutyl compound is predicted to exhibit superior translocation within plant vasculature, a hypothesis testable via quantitative Petri dish or hydroponic uptake assays.

Quote Request

Request a Quote for Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.